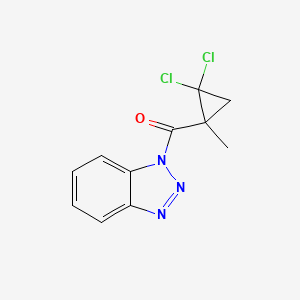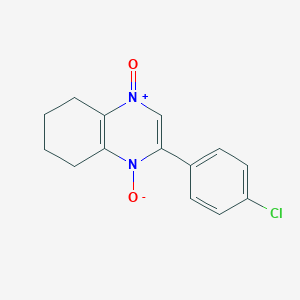
1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone is a complex organic compound that features a benzotriazole moiety linked to a dichloromethylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone typically involves the reaction of benzotriazole with a suitable dichloromethylcyclopropyl precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead(IV) acetate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while substitution reactions can produce various substituted benzotriazole derivatives .
Aplicaciones Científicas De Investigación
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a corrosion inhibitor and in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone involves its interaction with molecular targets through its benzotriazole moiety. This interaction can lead to the inhibition of specific enzymes or pathways, depending on the context of its application. For example, as a corrosion inhibitor, it forms a stable coordination compound on metal surfaces, preventing oxidation .
Comparación Con Compuestos Similares
1H-Benzotriazole: A simpler analog with similar structural features but lacking the dichloromethylcyclopropyl group.
1-(Chloromethyl)-1H-benzotriazole: Contains a chloromethyl group instead of the dichloromethylcyclopropyl group.
1-(Trimethylsilylmethyl)benzotriazole: Features a trimethylsilylmethyl group, offering different reactivity and applications
Uniqueness: 1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone is unique due to its combination of the benzotriazole moiety with a dichloromethylcyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzotriazole derivatives may not be suitable .
Propiedades
Fórmula molecular |
C11H9Cl2N3O |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
benzotriazol-1-yl-(2,2-dichloro-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-10(6-11(10,12)13)9(17)16-8-5-3-2-4-7(8)14-15-16/h2-5H,6H2,1H3 |
Clave InChI |
RYTDFZTVRWLCMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)C(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butan-2-yl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615012.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11615015.png)

![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11615029.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11615063.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)

![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide](/img/structure/B11615090.png)

